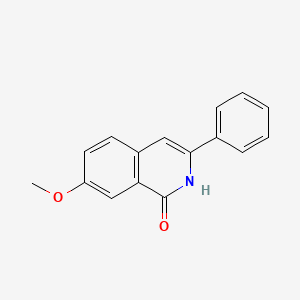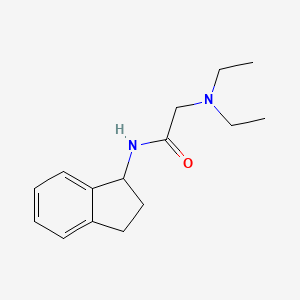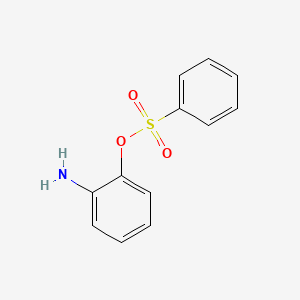
(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridin-3-ol with pyridine-3-boronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction is conducted in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of the reaction parameters are essential to achieve consistent quality in industrial production.
化学反応の分析
Types of Reactions: (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new ligands for catalysis and in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It is also employed in the development of boron-containing drugs and as a tool for investigating enzyme inhibition mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
作用機序
The mechanism of action of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules. This interaction can inhibit the activity of enzymes, such as proteasomes, by blocking their active sites. The compound’s ability to form stable complexes with biological targets underlies its potential therapeutic effects.
類似化合物との比較
- (6-Chloropyridin-3-yl)boronic acid
- (6-Methoxypyridin-3-yl)boronic acid
- (6-Fluoropyridin-3-yl)boronic acid
Comparison: Compared to similar compounds, (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid exhibits unique properties due to the presence of both the chloropyridinyl and boronic acid groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the presence of the chloropyridinyl group can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry research.
特性
CAS番号 |
918138-40-6 |
|---|---|
分子式 |
C10H8BClN2O3 |
分子量 |
250.45 g/mol |
IUPAC名 |
[6-(6-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-9-3-2-8(6-13-9)17-10-4-1-7(5-14-10)11(15)16/h1-6,15-16H |
InChIキー |
WCQMCCBZIVGGCM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)OC2=CN=C(C=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
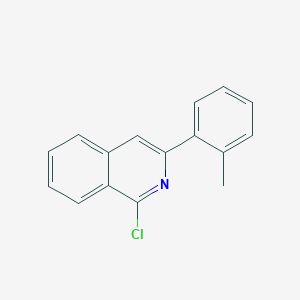
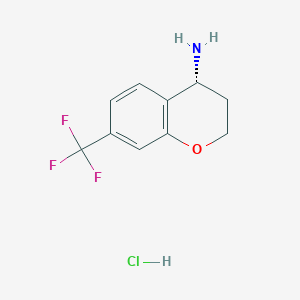


![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)


